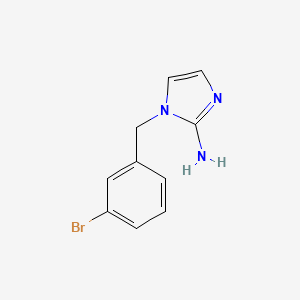

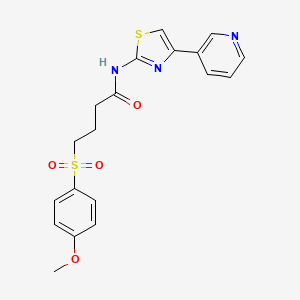

1-(3-Bromobenzyl)-1H-imidazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

CO2 Capture

A study demonstrates the use of an ionic liquid derived from the reaction of 1-butyl imidazole with 3-bromopropylamine hydrobromide for CO2 capture. This ionic liquid can reversibly sequester CO2, offering an efficient and recyclable method for carbon capture comparable to commercial amine sequestering agents, without the need for water or concern for volatility (Bates et al., 2002).

Catalysis for C-N Bond Formation

Ruthenium(II) complexes with heteroditopic N-heterocyclic carbene ligands, incorporating elements similar to the core structure of 1-(3-Bromobenzyl)-1H-imidazol-2-amine, have shown to be highly efficient catalysts for C-N bond-forming reactions. These reactions are crucial for synthesizing a wide variety of organic compounds, demonstrating the utility of these complexes in organic synthesis (Donthireddy et al., 2020).

Synthesis and Structure of Novel Compounds

Research on the synthesis and structure of amino-linked N-heterocyclic carbenes, which share a structural motif with this compound, highlights the development of novel compounds with potential applications in material science and catalysis. These studies provide insight into the molecular structures of such compounds and their reactivity, laying the groundwork for future applications in various fields (Shih et al., 2009).

Novel Reagents for Amidine Synthesis

The preparation and utility of trihaloethyl imidates as reagents for the synthesis of amidines under mild conditions highlight the importance of bromobenzyl and imidazolamine derivatives in organic synthesis. These reagents offer a versatile method for creating amidines, which are valuable in medicinal chemistry and material science (Caron et al., 2010).

Mechanism of Action

Target of Action

The primary target of 1-(3-Bromobenzyl)-1H-imidazol-2-amine is tubulin, a globular protein that is the main constituent of the microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, enabling transportation within cells, and is involved in mitosis .

Mode of Action

This compound: interacts with its target, tubulin, by binding to it . This binding interaction perturbs the tertiary structure of tubulin .

Biochemical Pathways

The interaction of This compound with tubulin affects the normal functioning of microtubules . Microtubules are involved in various cellular processes, including cell division and intracellular transport. Therefore, the compound’s action can have downstream effects on these processes.

Result of Action

The result of This compound ’s action is a disruption of normal microtubule architecture within cells . This disruption can inhibit cancer cell viability and reduce the clonogenic potential of aggressively metastatic cancer cell lines, such as MDA-MB-231 .

properties

IUPAC Name |

1-[(3-bromophenyl)methyl]imidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3/c11-9-3-1-2-8(6-9)7-14-5-4-13-10(14)12/h1-6H,7H2,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHPGCDGWAZWFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CN2C=CN=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(4-chlorophthalazin-1-yl)amino]hexanoic Acid](/img/structure/B2620729.png)

![2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2620731.png)

![N-(3-methoxyphenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2620733.png)

![5,6,8,9-Tetrahydroimidazo[1,2-d][1,4]oxazepin-3-amine;hydrochloride](/img/structure/B2620734.png)

![N-(2,4-difluorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2620736.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea](/img/structure/B2620740.png)

![N-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2620751.png)